Tocopherols

Description

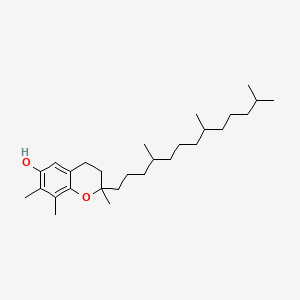

Structure

3D Structure

Properties

IUPAC Name |

2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEDXNHFTDJVIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044075 | |

| Record name | gamma-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7616-22-0, 1406-66-2 | |

| Record name | DL-γ-Tocopherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7616-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocopherol [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001406662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007616220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tocopherols | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-dihydro-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-TOCOPHEROL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECY0XG64DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Precise Landscape of Alpha-Tocopherol in Plant Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the natural sources and distribution of alpha-tocopherol, the most biologically active form of vitamin E, in a variety of plant-derived oils. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for analysis, and the key signaling pathways influenced by this vital lipophilic antioxidant.

Natural Sources and Distribution of Alpha-Tocopherol

Alpha-tocopherol is widely distributed throughout the plant kingdom, with its concentration varying significantly among different plant species and even between different parts of the same plant. Plant oils, derived from seeds and nuts, are the most concentrated natural sources of this essential nutrient.[1] The concentration of alpha-tocopherol and other tocopherol isoforms in these oils is influenced by factors such as the plant's genetics, growing conditions, and the methods used for oil extraction and refinement.

Below is a comprehensive table summarizing the alpha-tocopherol content in a range of commercially available and specialty plant oils. This data has been compiled from various analytical studies to provide a comparative overview for research and development purposes.

Table 1: Alpha-Tocopherol Content in Various Plant Oils

| Plant Oil | Alpha-Tocopherol (mg/100g) | Other Tocopherols Present |

| Wheat Germ Oil | 100 - 300[2] | β-tocopherol, γ-tocopherol, δ-tocopherol[3] |

| Sunflower Oil | 43.2 - 51.2[4][5] | γ-tocopherol, β-tocopherol[4] |

| Safflower Oil | 56.7[5] | γ-tocopherol |

| Almond Oil | 26.9 - 75.6[5][6] | γ-tocopherol, δ-tocopherol[5] |

| Hazelnut Oil | 31.0 - 37.8[7] | γ-tocopherol |

| Canola (Rapeseed) Oil | 12.0 - 18.4[4] | γ-tocopherol[4] |

| Corn Oil | 17.3[4] | γ-tocopherol, δ-tocopherol[4] |

| Soybean Oil | 7.1[4] | γ-tocopherol, δ-tocopherol[4] |

| Peanut Oil | Similar range to soybean and rice bran oil[7] | |

| Palm Oil | High concentration[7] | γ-tocopherol, tocotrienols |

| Olive Oil | High concentration of α-tocopherol[7] | β-tocopherol, γ-tocopherol, δ-tocopherol |

| Coconut Oil | Low concentration[7] |

Experimental Protocols for Alpha-Tocopherol Quantification

The accurate quantification of alpha-tocopherol in plant oils is crucial for quality control, nutritional labeling, and research. High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose. Other methods, such as Gas Chromatography (GC) and spectrophotometry, are also employed.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a common reversed-phase HPLC (RP-HPLC) method for the determination of alpha-tocopherol.

2.1.1. Sample Preparation

A simple dilution method is often sufficient for clear oil samples.

-

Direct Dilution:

-

Accurately weigh approximately 0.1 g of the oil sample into a 10 mL volumetric flask.

-

Dissolve the oil in n-hexane and make up to the mark.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Saponification (for esterified this compound or complex matrices):

-

Weigh an appropriate amount of the oil sample into a flask with a reflux condenser.

-

Add a solution of potassium hydroxide in ethanol and reflux to hydrolyze the esters.

-

After cooling, extract the unsaponifiable matter containing the free this compound with a non-polar solvent like n-hexane or diethyl ether.

-

Wash the extract to remove soaps, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in the mobile phase.

-

2.1.2. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 98:2 v/v) or acetonitrile and methanol (e.g., 50:50 v/v) is common.[2]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 25-30°C.

2.1.3. Detection

-

Fluorescence Detector (FLD): This is the preferred method due to its high sensitivity and selectivity for this compound.

-

UV/Vis Detector: Can also be used, with detection typically set at 292 nm.

2.1.4. Quantification

Quantification is achieved by comparing the peak area of alpha-tocopherol in the sample to that of a standard of known concentration. An external standard calibration curve should be prepared using certified alpha-tocopherol standards.

Experimental Workflow Diagram```dot

Caption: The antioxidant cycle of alpha-tocopherol, illustrating its role in neutralizing lipid peroxyl radicals and its regeneration by vitamin C.

Modulation of Protein Kinase C (PKC) Signaling

Alpha-tocopherol has been shown to inhibit the activity of Protein Kinase C (PKC), a key enzyme family involved in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis. [7][9]This inhibitory effect is independent of its antioxidant properties and appears to be specific to the alpha-isoform. [10]The inhibition of PKC by alpha-tocopherol is associated with the dephosphorylation of the enzyme, potentially through the activation of protein phosphatase 2A. [10]

Caption: The proposed mechanism of Protein Kinase C alpha (PKCα) inhibition by alpha-tocopherol.

Regulation of Gene Expression

Alpha-tocopherol can also modulate the expression of various genes, influencing a wide range of biological processes. [11]This gene-regulatory activity is another non-antioxidant function of this vitamin. For instance, alpha-tocopherol has been shown to down-regulate the expression of scavenger receptors like CD36, which are involved in the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, a key event in the development of atherosclerosis. [3]The molecular mechanisms underlying this gene regulation are complex and may involve the interaction of alpha-tocopherol with transcription factors such as the Pregnane X Receptor (PXR). [11]

References

- 1. ovid.com [ovid.com]

- 2. Alpha-Tocopherol Modulates Transcriptional Activities that Affect Essential Biological Processes in Bovine Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tocopherol-mediated peroxidation of lipoproteins: implications for vitamin E as a potential antiatherogenic supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipid oxidation that is, and is not, inhibited by vitamin E: Consideration about physiological functions of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions between alpha-tocopherol, polyunsaturated fatty acids, and lipoxygenases during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. mdpi.com [mdpi.com]

- 9. Alpha-tocopherol: looking beyond an antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of gene expression by alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tocopherols as Lipid-Soluble Antioxidants in Cell Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tocopherols, collectively known as vitamin E, are essential lipid-soluble antioxidants that play a critical role in protecting cell membranes from oxidative damage. Their unique ability to intercalate into lipid bilayers allows them to effectively scavenge lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation. This guide provides a comprehensive technical overview of the antioxidant function of this compound within cell membranes, focusing on their mechanism of action, the differential efficacy of their isoforms, and their influence on membrane properties and cellular signaling pathways. Detailed experimental protocols for assessing antioxidant activity and membrane fluidity are provided, alongside quantitative data and visual representations of key molecular interactions to support researchers and professionals in the field of drug development.

Introduction: The Imperative of Membrane Antioxidant Defense

Cell membranes are dynamic structures primarily composed of a phospholipid bilayer, which is susceptible to attack by reactive oxygen species (ROS). Lipid peroxidation, a chain reaction initiated by ROS, can compromise membrane integrity, leading to increased permeability, loss of function of membrane-bound proteins, and ultimately, cell death. To counteract this threat, cells have evolved sophisticated antioxidant defense mechanisms. Among these, the lipid-soluble vitamin E, particularly the tocopherol family, stands out as a primary defender against lipid peroxidation within the hydrophobic core of the membrane. This guide delves into the multifaceted role of this compound in preserving membrane integrity and function.

Mechanism of Antioxidant Action

The primary antioxidant function of this compound lies in their ability to donate a hydrogen atom from the hydroxyl group on their chromanol ring to a lipid peroxyl radical (LOO•). This action effectively neutralizes the radical and terminates the lipid peroxidation chain reaction. The resulting tocopheryl radical is relatively stable due to the delocalization of the unpaired electron around the chromanol ring, preventing it from propagating the radical chain.

The antioxidant cycle of tocopherol is regenerated by other cellular antioxidants, such as ascorbic acid (Vitamin C) and coenzyme Q10, which can reduce the tocopheryl radical back to its active form. This synergistic interaction enhances the overall antioxidant capacity of the cell.

Tocopherol Isoforms and Their Differential Antioxidant Efficacy

Naturally occurring vitamin E exists in eight isoforms: α-, β-, γ-, and δ-tocopherol, and α-, β-, γ-, and δ-tocotrienol. The this compound have a saturated phytyl tail, while tocotrienols have an unsaturated tail. The different isoforms exhibit varying degrees of antioxidant activity, primarily due to the number and position of methyl groups on the chromanol ring.

Studies have consistently shown that the in vitro antioxidant activity of tocopherol isoforms against lipid peroxidation follows the order: δ-tocopherol > γ-tocopherol > α-tocopherol[1]. This is attributed to the lower degree of methylation on the chromanol ring of δ- and γ-tocopherols, which allows for more efficient interaction with and donation of a hydrogen atom to peroxyl radicals. However, α-tocopherol is the most abundant isoform in the human body due to the preferential binding of the α-tocopherol transfer protein (α-TTP) in the liver.

Quantitative Data on Tocopherol Activity and Distribution

For a comprehensive understanding, quantitative data on the antioxidant activity and distribution of this compound are crucial. The following tables summarize key findings from various studies.

Table 1: Comparative Antioxidant Activity of Tocopherol Isoforms

| Isoform | IC50 for Inhibition of Lipid Peroxidation (µM) | Relative Potency (α-tocopherol = 1) | Reference |

| α-Tocopherol | ~400 | 1 | [2] |

| γ-Tocopherol | ~100-150 | ~2.7 - 4 | [2] |

| δ-Tocopherol | > γ-Tocopherol | > γ-Tocopherol | [1] |

Table 2: Concentration of Tocopherol Isoforms in Human Cell Membranes

| Membrane | α-Tocopherol (µg/mL or ng/mg protein) | γ-Tocopherol (µg/mL or ng/mg protein) | δ-Tocopherol (µg/mL or ng/mg protein) | Reference |

| Erythrocyte Membrane | 1.4 (mean) | 0.24 (mean) | Not detected | [3] |

| Brain Nuclear Membranes (primate) | ~100-250 (ng/mg protein) | - | - | [4] |

| Brain Mitochondrial Membranes (primate) | ~50-100 (ng/mg protein) | - | - | [4] |

Table 3: Effect of α-Tocopherol on Membrane Fluidity

| Membrane System | α-Tocopherol Concentration | Change in Fluorescence Anisotropy (DPH) | Interpretation | Reference |

| Human Platelet Membranes | - | Increased above 27°C | Decreased fluidity | [5] |

| Lecithin Liposomes | - | Increased | Decreased fluidity | [6] |

| Retinal Rod Outer Segments | - | Increased | Decreased fluidity | [7] |

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

Materials:

-

Trichloroacetic acid (TCA) solution (20% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Butylated hydroxytoluene (BHT)

-

MDA standard (1,1,3,3-tetramethoxypropane)

-

Liposome or cell membrane suspension

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: To 1 mL of liposome or membrane suspension, add a small volume of BHT solution to prevent further oxidation during the assay.

-

Acid Precipitation: Add 2 mL of 20% TCA and vortex thoroughly to precipitate proteins and other macromolecules.

-

Centrifugation: Centrifuge at 3000 x g for 15 minutes.

-

Reaction with TBA: Transfer 2 mL of the supernatant to a new tube and add 2 mL of 0.67% TBA solution.

-

Incubation: Incubate the mixture in a boiling water bath for 10 minutes.

-

Cooling: Cool the tubes on ice to stop the reaction.

-

Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm.

-

Quantification: Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

Membrane Fluidity Measurement using 1,6-diphenyl-1,3,5-hexatriene (DPH) Fluorescence Polarization

This protocol assesses membrane fluidity by measuring the rotational mobility of the fluorescent probe DPH embedded in the lipid bilayer.

Materials:

-

DPH stock solution (e.g., 2 mM in tetrahydrofuran)

-

Liposome or cell membrane suspension

-

Fluorometer with polarization capabilities

Procedure:

-

Labeling: Add a small aliquot of the DPH stock solution to the membrane suspension to achieve a final DPH concentration of approximately 1 µM. The final concentration of the solvent should be negligible.

-

Incubation: Incubate the mixture in the dark at the desired temperature for at least 30 minutes to allow the probe to incorporate into the membrane.

-

Fluorescence Polarization Measurement:

-

Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.

-

Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.

-

Measure the fluorescence intensities with horizontally polarized excitation and vertically (IHV) and horizontally (IHH) polarized emission to determine the G-factor (G = IHV / IHH).

-

-

Calculation of Anisotropy (r):

-

Calculate the fluorescence anisotropy using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

-

-

Interpretation: A higher anisotropy value indicates lower rotational mobility of the probe and thus, lower membrane fluidity.

This compound and Cellular Signaling Pathways

Beyond their direct antioxidant activity, this compound modulate various cellular signaling pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, survival, and metabolism. This compound, particularly α- and γ-tocopherol, have been shown to inhibit this pathway. They facilitate the recruitment of the phosphatase PHLPP1 to the plasma membrane, which dephosphorylates and inactivates Akt, a key kinase in this pathway[1][2][8]. This inhibitory effect contributes to the anti-proliferative and pro-apoptotic properties of this compound.

References

- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 2. Vitamin E Facilitates the Inactivation of the Kinase Akt by the Phosphatase PHLPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distribution of this compound in human plasma and red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vitamin E changes the membrane fluidity of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Membrane-stabilizing effect of vitamin E: effect of alpha-tocopherol and its model compounds on fluidity of lecithin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of tocopherol and taurine on membrane fluidity of retinal rod outer segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vitamin E facilitates the inactivation of the kinase Akt by the phosphatase PHLPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereochemistry and Biological Activity of Natural vs. Synthetic Tocopherols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin E, a critical fat-soluble antioxidant, exists in multiple forms, with α-tocopherol being the most biologically active. A profound distinction exists between natural and synthetic α-tocopherol, rooted in stereochemistry. Natural vitamin E is a single stereoisomer, RRR-α-tocopherol. In contrast, synthetic vitamin E, produced from petrochemicals, is an equimolar mixture of eight different stereoisomers, termed all-rac-α-tocopherol.[1][2] This guide elucidates these structural differences and explores the subsequent, significant variations in bioavailability, biological activity, and interaction with cellular signaling pathways. The primary determinant of this difference is the stereospecificity of the hepatic α-tocopherol transfer protein (α-TTP), which preferentially enriches the natural RRR-form in the body.[3] This document provides quantitative comparisons, detailed experimental protocols, and visual diagrams of key biological and analytical processes to offer a comprehensive resource for scientific and clinical applications.

The Fundamental Difference: Stereochemistry

The term "vitamin E" encompasses a family of eight related compounds: four tocopherols and four tocotrienols. Among these, α-tocopherol exhibits the highest biological activity in humans.[1] The critical distinction between natural and synthetic α-tocopherol lies in the spatial arrangement of atoms around three chiral centers in the phytyl tail of the molecule, located at positions 2, 4', and 8'.[4]

-

Natural α-Tocopherol (RRR-α-tocopherol): Sourced from vegetable oils, the natural form consists of only one stereoisomer.[2] All three chiral centers are in the "R" configuration, leading to the designation RRR-α-tocopherol (historically, d-α-tocopherol).[4]

-

Synthetic α-Tocopherol (all-rac-α-tocopherol): Synthesized chemically, this form is an equal (racemic) mixture of all eight possible stereoisomers.[5][1][4] Only one of these eight isomers (12.5%) is the RRR-α-tocopherol identical to the natural form.[2] The mixture is designated all-rac-α-tocopherol (historically, dl-α-tocopherol).[4]

The eight stereoisomers present in synthetic vitamin E arise from the different possible R/S configurations at the three chiral centers.[4]

Figure 1. Stereoisomer composition of natural vs. synthetic α-tocopherol.

Quantitative Comparison of Biological Activity

The structural differences between tocopherol stereoisomers directly translate to significant variations in their biological activity and bioavailability. The human body preferentially recognizes and utilizes the RRR-form.[5]

The Role of α-Tocopherol Transfer Protein (α-TTP)

The primary mechanism for this discrimination occurs in the liver, mediated by a cytosolic protein called α-tocopherol transfer protein (α-TTP).[6] After absorption from the intestine, all forms of vitamin E are transported to the liver in chylomicron remnants.[6] In the hepatocytes, α-TTP selectively binds to α-tocopherol, particularly the 2R stereoisomers (RRR, RRS, RSR, and RSS), and facilitates their incorporation into nascent very-low-density lipoproteins (VLDL) for secretion into the bloodstream and delivery to other tissues.[3][6] Stereoisomers with the "S" configuration at the 2-position (2S forms) and other this compound like γ-tocopherol are poorly recognized, leading to their preferential metabolism and excretion.[3]

Figure 2. Workflow of α-TTP in the selective retention of RRR-α-tocopherol.

Data Summary: Bioavailability and Biopotency

The stereoselectivity of α-TTP results in natural RRR-α-tocopherol having approximately twice the bioavailability of the synthetic all-rac-α-tocopherol.[2][7][8] While the historically accepted biopotency ratio based on the rat fetal resorption assay is 1.36:1 (Natural:Synthetic), studies using deuterium-labeled this compound in humans suggest a ratio closer to 2:1 for plasma and tissue retention.[1][7][9]

Table 1: Stereoisomers in Synthetic (all-rac) α-Tocopherol [5][4]

| Stereoisomer | Configuration (2, 4', 8') | Approx. % in Mixture | Biological Activity |

| RRR | R, R, R | 12.5% | High (Identical to Natural) |

| RRS | R, R, S | 12.5% | Active |

| RSR | R, S, R | 12.5% | Active |

| RSS | R, S, S | 12.5% | Active |

| SRR | S, R, R | 12.5% | Low to negligible |

| SRS | S, R, S | 12.5% | Low to negligible |

| SSR | S, S, R | 12.5% | Low to negligible |

| SSS | S, S, S | 12.5% | Low to negligible |

Table 2: Relative Affinity of Tocopherol Analogs for α-TTP [10]

| Vitamin E Analog | Relative Affinity for α-TTP (%) |

| RRR-α-tocopherol | 100% |

| β-tocopherol | 38% |

| α-tocotrienol | 12% |

| SRR-α-tocopherol | 11% |

| γ-tocopherol | 9% |

| δ-tocopherol | 2% |

| α-tocopherol acetate | 2% |

Non-Antioxidant Signaling Pathways

Beyond its role as a lipid-soluble antioxidant, α-tocopherol modulates cellular signaling pathways, often in a manner independent of its radical scavenging ability.[11][12] These non-antioxidant functions can be stereospecific. A prominent example is the inhibition of Protein Kinase C (PKC).

α-Tocopherol has been shown to inhibit PKC activity, which can impact a wide range of cellular processes including cell proliferation, platelet aggregation, and monocyte adhesion.[12][13][14] This inhibition is thought to occur through the dephosphorylation of PKCα, leading to its inactivation.[15] This regulatory role is a key area of research for understanding the diverse biological effects of vitamin E.[11][16]

Figure 3. α-Tocopherol mediated inhibition of the Protein Kinase C (PKC) pathway.

Key Experimental Protocols

Protocol: Chiral Separation of α-Tocopherol Stereoisomers by HPLC

Differentiating and quantifying the eight stereoisomers of α-tocopherol is essential for accurately determining the vitamin E activity of a sample. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[17][18]

Objective: To separate and quantify the RRR-α-tocopherol isomer from the other seven stereoisomers in a mixed sample (e.g., fortified food, supplement, or biological tissue).

Principle: A chiral column contains a stationary phase that can interact differently with enantiomers and diastereomers, leading to different retention times and allowing for their separation. Fluorescence detection is often used for high sensitivity.[17]

Methodology:

-

Sample Preparation:

-

Saponification: For samples with tocopheryl esters (e.g., acetate), heat the sample with ethanolic potassium hydroxide to hydrolyze the ester bond, releasing free this compound.

-

Extraction: Perform a liquid-liquid extraction using a nonpolar solvent like hexane or ethyl acetate to isolate the lipid-soluble vitamins.

-

Evaporation & Reconstitution: Evaporate the organic solvent under nitrogen and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions (Example):

-

Instrument: HPLC system with a fluorescence detector.

-

Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak).[18]

-

Mobile Phase: A nonpolar mobile phase, typically a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol), is used in normal-phase chromatography.

-

Flow Rate: Isocratic elution at a constant flow rate (e.g., 1.0 mL/min).

-

Detection: Fluorescence detector set to an excitation wavelength of ~295 nm and an emission wavelength of ~330 nm.

-

-

Data Analysis:

-

Identify peaks based on the retention times of known stereoisomer standards. Chiral separation often results in the co-elution of the four 2S isomers, followed by separate peaks for the 2R isomers (RRS, RSS, RRR, RSR).[1]

-

Quantify the area under each peak and calculate the concentration of each stereoisomer or group of isomers against a calibration curve.

-

Figure 4. Experimental workflow for chiral HPLC analysis of α-tocopherol.

Implications for Research and Drug Development

The profound differences in the bioavailability and activity between natural and synthetic vitamin E have critical implications:

-

Nutritional Science: For accurate assessment of vitamin E status and dietary requirements, it is crucial to account for the source and stereoisomeric form. The FDA now mandates that food and supplement labels declare vitamin E content in milligrams of α-tocopherol, moving away from the International Unit (IU) system which can obscure these differences.[19]

-

Clinical Trials: Researchers designing studies to investigate the therapeutic effects of vitamin E must specify the form used. A study using all-rac-α-tocopherol may require a dose that is double that of RRR-α-tocopherol to achieve the same plasma concentrations, potentially introducing confounding effects from the non-active 2S isomers.

-

Drug Development: For therapeutic applications targeting specific signaling pathways, the non-antioxidant properties of α-tocopherol are of great interest.[20] The stereospecificity of these interactions suggests that RRR-α-tocopherol is the superior candidate for development. Furthermore, understanding how different isomers are metabolized is vital for predicting pharmacokinetics and potential drug interactions.

Conclusion

The distinction between natural and synthetic α-tocopherol is not trivial; it is a fundamental aspect of stereochemistry that dictates biological fate and function. Natural RRR-α-tocopherol is a single, highly bioactive molecule, whereas synthetic all-rac-α-tocopherol is a complex mixture of eight stereoisomers with significantly reduced overall activity. This difference is primarily enforced by the selective handling of stereoisomers by the hepatic α-tocopherol transfer protein. For professionals in research, nutrition, and drug development, a precise understanding and clear reporting of the stereoisomeric form of vitamin E used is paramount for reproducible, comparable, and clinically relevant outcomes.

References

- 1. Alpha-tocopherol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acgrace.com [acgrace.com]

- 3. Vitamin E: Not only a single stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9.21 Alpha-Tocopherol: Natural vs. Synthetic | Nutrition Flexbook [courses.lumenlearning.com]

- 5. So many options but one choice: the human body prefers α-tocopherol. A matter of stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Bioavailability and potency of natural-source and all-racemic alpha-tocopherol in the human: a dispute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stereoisomers of alpha-tocopheryl acetate. III. Simultaneous determination of resorption-gestation and myopathy in rats as a means of evaluating biopotency ratios of all-rac- and RRR-alpha-tocopheryl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Affinity for alpha-tocopherol transfer protein as a determinant of the biological activities of vitamin E analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vitamin E: non-antioxidant roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Non-antioxidant activities of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Non-Antioxidant Activities of Vitamin E - ProQuest [proquest.com]

- 14. Non-antioxidant molecular functions of alpha-tocopherol (vitamin E) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vitamin E isoforms directly bind PKCα and differentially regulate activation of PKCα - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Chromatographic Separation of Vitamin E Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. btsa.com [btsa.com]

- 20. Non-antioxidant properties of α-tocopherol reduce the anticancer activity of several protein kinase inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gatekeeper of Vitamin E: A Technical Guide to Tocopherol Metabolism and the Role of Alpha-Tocopherol Transfer Protein (α-TTP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin E, a crucial lipid-soluble antioxidant, is not a single entity but a family of eight related compounds known as tocopherols and tocotrienols. The selective retention and systemic distribution of the most biologically active form, α-tocopherol, are meticulously controlled by the alpha-tocopherol transfer protein (α-TTP). This technical guide provides a comprehensive overview of tocopherol metabolism, delves into the molecular mechanisms of α-TTP, and presents detailed experimental protocols for its study. Understanding the intricate functions of α-TTP is paramount for research into vitamin E homeostasis, neurodegenerative diseases, and the development of novel therapeutic strategies.

Introduction to Tocopherol Metabolism

The journey of dietary vitamin E begins with its absorption in the small intestine, where all forms are incorporated into chylomicrons and transported to the liver.[1][2] The liver acts as the central regulatory organ for vitamin E homeostasis, discriminating between the different forms.[1][3] While most this compound and tocotrienols are metabolized and excreted, α-tocopherol is preferentially selected for secretion back into the circulation.[2][3] This selective process is mediated by the alpha-tocopherol transfer protein (α-TTP).[1][3]

Once secreted from the liver, α-tocopherol is transported by lipoproteins, primarily very low-density lipoproteins (VLDL) and subsequently low-density lipoproteins (LDL) and high-density lipoproteins (HDL), to be delivered to extrahepatic tissues.[4][5] The forms of vitamin E that are not selected by α-TTP undergo metabolic degradation, primarily initiated by cytochrome P450-mediated ω-hydroxylation, followed by β-oxidation of the phytyl tail, leading to water-soluble metabolites that are excreted in urine and bile.

The Central Role of Alpha-Tocopherol Transfer Protein (α-TTP)

α-TTP is a 32 kDa cytosolic protein predominantly expressed in the liver, but also found in lower levels in the brain, placenta, and other tissues.[4][5] It belongs to the CRAL-TRIO family of lipid-binding proteins.[4] The critical function of α-TTP is underscored by the autosomal recessive neurodegenerative disorder, Ataxia with Vitamin E Deficiency (AVED).[6] Individuals with AVED have mutations in the TTPA gene, which encodes for α-TTP, leading to an impaired ability to incorporate α-tocopherol into VLDL for systemic distribution.[6] This results in severe vitamin E deficiency despite normal dietary intake, leading to progressive ataxia and other neurological symptoms.[6]

Structure and Ligand Specificity

The crystal structure of α-TTP reveals a hydrophobic binding pocket that specifically accommodates the α-tocopherol molecule.[7] A mobile helical segment acts as a lid, enclosing the ligand and shielding it from the aqueous environment.[7] This structural feature is key to α-TTP's high affinity and specificity for α-tocopherol. The protein exhibits a clear preference for the RRR-α-tocopherol stereoisomer.

Mechanism of Action and Cellular Trafficking

The precise mechanism of α-TTP-mediated α-tocopherol transport is an area of active research. Evidence suggests that after uptake of chylomicron remnants by hepatocytes, α-TTP retrieves α-tocopherol from endosomal/lysosomal compartments.[8][9] The intracellular localization of α-TTP is dynamic and appears to be regulated by the presence of α-tocopherol and its interaction with phosphoinositides, particularly phosphatidylinositol phosphates (PIPs), at the plasma membrane.[10][11] The binding of α-TTP to PIPs is thought to trigger a conformational change that facilitates the release of α-tocopherol for its subsequent secretion from the hepatocyte.[11]

Quantitative Data on α-TTP Function

The following tables summarize key quantitative data related to the function of α-TTP, providing a basis for comparative analysis and experimental design.

Table 1: Relative Binding Affinities of this compound and Tocotrienols for α-TTP

| Compound | Relative Affinity (%) |

| RRR-α-Tocopherol | 100 |

| β-Tocopherol | 38 |

| γ-Tocopherol | 9 |

| δ-Tocopherol | 2 |

| α-Tocotrienol | 12 |

| SRR-α-Tocopherol | 11 |

| α-Tocopherol Acetate | 2 |

| α-Tocopherol Quinone | 2 |

| Trolox | 9 |

Data compiled from Hosomi et al. (1997).[12][13]

Table 2: Dissociation Constants (Kd) for α-TTP Ligand Binding

| Ligand | Dissociation Constant (Kd) | Method |

| α-Tocopherol | ~25 nM | Lipidex-based binding assay |

| NBD-Tocopherol | 16 ± 5.5 nM | Fluorescence Titration |

| Thienyl-ene-BODIPY-α-tocopherol | 8.7 ± 1.1 nM | Fluorescence Titration |

Data compiled from multiple sources.[14][15][16]

Table 3: Relative Expression of α-TTP in Murine Tissues

| Tissue | mRNA Level | Protein Level |

| Liver | +++ | +++ |

| Cerebellum | ++ | ++ |

| Cortex | ++ | ++ |

| Kidney | + | + |

| Intestine | - | - |

| Heart | - | - |

Qualitative representation based on data from Morley et al. (2008).[17] +++ indicates high expression, ++ indicates significant expression, + indicates low expression, and - indicates no detectable expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study α-TTP function.

In Vitro Tocopherol Transfer Assay

This assay measures the ability of α-TTP to facilitate the transfer of α-tocopherol between a donor and an acceptor membrane.

Materials:

-

Donor Liposomes: Egg lecithin liposomes containing RRR-[³H]-α-tocopherol.

-

Acceptor Membranes: Human erythrocyte ghosts or rat liver mitochondria.

-

Protein Source: Purified α-TTP or rat liver cytosol.

-

Incubation Buffer: (e.g., Phosphate-buffered saline, pH 7.4).

-

Scintillation fluid.

Protocol:

-

Prepare Donor Liposomes: Prepare egg lecithin liposomes incorporating a known amount of RRR-[³H]-α-tocopherol.

-

Prepare Acceptor Membranes: Isolate human erythrocyte ghosts or rat liver mitochondria according to standard protocols.

-

Incubation: In a microcentrifuge tube, combine the donor liposomes, acceptor membranes, and the protein source (purified α-TTP or cytosol) in the incubation buffer. Include a control reaction without the protein source.

-

Time Course: Incubate the reactions at 37°C for various time points (e.g., 0, 15, 30, 45 minutes).

-

Separation: Stop the reaction by centrifuging the tubes to pellet the acceptor membranes.

-

Quantification: Carefully remove the supernatant containing the donor liposomes. Lyse the acceptor membrane pellet and measure the amount of transferred [³H]-α-tocopherol using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of α-tocopherol transferred at each time point and for each condition.

Western Blot Analysis of α-TTP Expression

This protocol details the detection and quantification of α-TTP protein levels in cell or tissue lysates.

Materials:

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitors.

-

Primary Antibody: Anti-α-TTP antibody (e.g., rabbit polyclonal).

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

-

Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).

-

Chemiluminescent substrate.

Protocol:

-

Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[3]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-α-TTP antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.[8]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 6.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Real-Time Quantitative PCR (RT-qPCR) for TTPA Gene Expression

This protocol describes the measurement of TTPA mRNA levels.

Materials:

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix (e.g., SYBR Green-based).

-

TTPA-specific forward and reverse primers.

-

Reference gene primers (e.g., for GAPDH or 18S rRNA).

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit, ensuring to perform a DNase treatment step.

-

RNA Quantification and Quality Control: Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize cDNA from a standardized amount of total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for TTPA or the reference gene, and cDNA template. Set up reactions in triplicate.

-

qPCR Cycling: Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[6]

-

Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

Data Analysis: Determine the cycle threshold (Ct) values for TTPA and the reference gene. Calculate the relative expression of TTPA using the ΔΔCt method.

Liposome Binding Assay for α-TTP-Phosphoinositide Interaction

This assay is used to investigate the interaction between α-TTP and different phosphoinositides embedded in a lipid bilayer.

Materials:

-

Lipids: Phosphatidylcholine (PC), Phosphatidylethanolamine (PE), and various phosphoinositides (PIPs).

-

Purified recombinant α-TTP.

-

Binding Buffer: (e.g., HEPES-buffered saline, pH 7.4).

-

Sucrose solutions of varying concentrations.

Protocol:

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion. Create different liposome populations containing a fixed percentage of a specific phosphoinositide.

-

Protein-Liposome Incubation: Incubate purified α-TTP with the different liposome preparations in the binding buffer.

-

Sucrose Gradient: Create a discontinuous sucrose gradient in an ultracentrifuge tube. Layer the protein-liposome mixture at the bottom of the gradient.

-

Ultracentrifugation: Centrifuge the tubes at high speed. The liposomes, being less dense, will float up through the sucrose gradient.

-

Fraction Collection: Carefully collect fractions from the top to the bottom of the gradient.

-

Analysis: Analyze the collected fractions by SDS-PAGE and Western blotting using an anti-α-TTP antibody to determine in which fractions the protein is present. The presence of α-TTP in the top fractions indicates its binding to the liposomes.

-

Quantification: Quantify the amount of bound protein to assess the binding affinity for different phosphoinositides.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of tocopherol metabolism and experimental procedures.

References

- 1. pcrbio.com [pcrbio.com]

- 2. Basic Principles of RT-qPCR | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. Alpha-Tocopherol Transfer Protein (α-TTP): Insights from Alpha-Tocopherol Transfer Protein Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ars.usda.gov [ars.usda.gov]

- 7. Liposome-binding assays to assess specificity and affinity of phospholipid-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Western Blot Protocol | Proteintech Group [ptglab.com]

- 9. Western Blot Protocols | Antibodies.com [antibodies.com]

- 10. Liposome-Based Methods to Study Protein-Phosphoinositide Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of expression of vitamin E-binding proteins in H2O2 induced SK-N-SH neuronal cells supplemented with α-tocopherol and tocotrienol-rich fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The tocopherol transfer protein mediates vitamin E trafficking between cerebellar astrocytes and neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Liposome Flotation Assays for Phosphoinositide-protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expression of the Alpha Tocopherol Transfer Protein gene is regulated by Oxidative Stress and Common Single Nucleotide Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An assay for the alpha-tocopherol binding protein mediated transfer of vitamin E between membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdn.origene.com [cdn.origene.com]

- 17. agrisera.com [agrisera.com]

Unveiling the Nuances of Neuroprotection: A Technical Guide to Tocopherol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin E, a family of eight structurally related compounds, has long been investigated for its neuroprotective potential, primarily attributed to its antioxidant properties. This technical guide delves into the distinct neuroprotective profiles of the four tocopherol isomers: alpha (α), beta (β), gamma (γ), and delta (δ). While α-tocopherol is the most abundant and studied form, emerging evidence indicates that γ- and δ-tocopherol possess unique and potent neuroprotective mechanisms that extend beyond simple free-radical scavenging. This document provides a comparative analysis of their efficacy, detailed experimental protocols for assessing their neuroprotective capabilities, and a summary of the key signaling pathways involved.

Introduction: Beyond Alpha-Tocopherol

Vitamin E comprises four tocopherols and four tocotrienols, with each class containing alpha (α), beta (β), gamma (γ), and delta (δ) isomers. These isomers differ in the number and position of methyl groups on their chromanol ring, a structural nuance that significantly impacts their biological activity.[1][2] For decades, research has predominantly focused on α-tocopherol, the most prevalent form in plasma and tissues, due to the preferential binding of the α-tocopherol transfer protein (α-TTP).[1][2] However, this focus has overshadowed the unique and potentially superior neuroprotective properties of other isomers, particularly γ-tocopherol. This guide aims to provide a comprehensive overview of the current understanding of how different tocopherol isomers contribute to neuronal health and protect against neurodegenerative processes.

Mechanisms of Tocopherol-Mediated Neuroprotection

The neuroprotective effects of this compound are multifaceted, involving a combination of antioxidant, anti-inflammatory, and signaling-modulatory activities.

Antioxidant Action: The Primary Defense

The brain's high metabolic rate and lipid-rich composition make it exceptionally vulnerable to oxidative stress.[1][3] this compound, as potent lipid-soluble antioxidants, are a critical component of the brain's defense system.

-

Radical Scavenging: They interrupt lipid peroxidation chain reactions within cellular membranes by donating a hydrogen atom from the hydroxyl group on the chromanol ring to lipid peroxyl radicals, thus neutralizing them.[4][5]

-

Reactive Nitrogen Species (RNS) Trapping: Gamma-tocopherol is particularly effective at trapping RNS like peroxynitrite, a highly damaging oxidant and nitrating agent implicated in neuroinflammation. This activity is less pronounced in α-tocopherol.

Anti-Inflammatory Effects

Chronic neuroinflammation, mediated by glial cells like microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases.[5] this compound can modulate these inflammatory responses.

-

Inhibition of Cyclooxygenase-2 (COX-2): Gamma- and delta-tocopherol are more potent inhibitors of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins, than α-tocopherol.[5][6]

-

Modulation of NF-κB Signaling: Gamma-tocopherol has been shown to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[7] NF-κB controls the expression of numerous pro-inflammatory genes. By preventing the degradation of the inhibitory protein IκBα, γ-tocopherol sequesters NF-κB in the cytoplasm, blocking its pro-inflammatory signaling cascade.[1][7]

Modulation of Cellular Signaling Pathways

Beyond their direct antioxidant and anti-inflammatory roles, this compound influence critical intracellular signaling pathways that govern cell survival and death.[1][2]

-

Protein Kinase C (PKC) Inhibition: α-tocopherol can inhibit PKC activity, which in turn can modulate downstream signaling, including the MAPK/ERK pathway, and influence cell cycle progression.[2][5][8]

-

PI3K/Akt Pathway Activation: α-tocopherol can protect neurons by preventing the inactivation of the pro-survival protein Akt (Protein Kinase B) under conditions of oxidative stress.[9] The PI3K/Akt pathway is central to promoting cell survival and inhibiting apoptosis.

Comparative Efficacy of Tocopherol Isomers: A Data-Driven Overview

Recent in vitro studies have begun to elucidate the distinct neuroprotective capacities of the different tocopherol isomers. While α-tocopherol has shown protective effects, other isomers, particularly δ- and γ-tocopherol, often exhibit greater potency in specific models of neuronal injury.

Quantitative Data from In Vitro Neuroprotection Studies

The following tables summarize quantitative data from studies using the human neuroblastoma SH-SY5Y cell line, a common model for neuroprotective research.[7]

Table 1: Neuroprotective Effects of this compound Against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

| Isomer | Concentration | Outcome Measure | Result | Reference |

| α-Tocopherol | 20 µM | LDH Release | Significant neuroprotective activity | [10] |

| β-Tocopherol | 20-40 µM | LDH Release | Significant inhibitory effect | [10] |

| γ-Tocopherol | 10-20 µM | LDH Release & MTT Assay | Significant protective effect | [10] |

| δ-Tocopherol | 5-40 µM | LDH Release & MTT Assay | Highest protective effect among this compound | [10] |

| γ-Tocopherol | Varies | Cell Viability (% of Control) | Increased by up to 37% | [7] |

| γ-Tocopherol | Varies | LDH Release (% of H₂O₂ Control) | Dose-dependent reduction | [7] |

Note: LDH (Lactate Dehydrogenase) release is a marker of cell death. The MTT assay measures cell viability. Lower LDH release and higher MTT values indicate greater neuroprotection.

Table 2: Comparative Antioxidant Activity in Lipid Peroxidation Models

| Isomer | Peroxidation Initiator | Model System | Antioxidant Efficacy | Reference |

| α-Tocopherol | AMVN (lipid-phase) | Liposomes | Nearly no effect | [11][12] |

| β-Tocopherol | AMVN (lipid-phase) | Liposomes | Complete inhibition | [11][12] |

| γ-Tocopherol | AMVN (lipid-phase) | Liposomes | Complete inhibition | [11][12] |

| δ-Tocopherol | AMVN (lipid-phase) | Liposomes | Complete inhibition | [11][13] |

Note: AMVN is a lipid-soluble radical initiator. These results highlight that in a pure lipid environment, α-tocopherol is a surprisingly poor inhibitor of peroxidation compared to its isomers.

Key Signaling Pathways in Tocopherol Neuroprotection

The following diagrams, rendered in DOT language, illustrate key pathways modulated by this compound.

Caption: Inhibition of the NF-κB signaling pathway by γ-tocopherol.

Caption: α-Tocopherol preserves the pro-survival PI3K/Akt pathway.

Experimental Protocols for In Vitro Neuroprotection Assays

The following section details standardized protocols for assessing the neuroprotective properties of tocopherol isomers using a neuronal cell culture model.

General Experimental Workflow

Caption: A typical workflow for in vitro neuroprotection screening.

Cell Culture and Differentiation

-

Cell Line: Human neuroblastoma SH-SY5Y cells are widely used.[7]

-

Culture Medium: Culture cells in a suitable medium such as DMEM/F12, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1]

-

Differentiation: To induce a more neuron-like phenotype, differentiate the cells by treating them with 10 µM retinoic acid for 5-7 days. The medium is typically changed every 2 days.[10]

Neurotoxicity Induction and Tocopherol Treatment

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of the desired tocopherol isomer (e.g., 1 µM to 50 µM) for a specified period, such as 30 minutes to 24 hours, prior to inducing injury.[10][14]

-

Induction of Oxidative Stress: Expose the pre-treated cells to a neurotoxic agent. A common method is to use hydrogen peroxide (H₂O₂) at a final concentration determined to cause approximately 50% cell death (e.g., 200-500 µM) for 24 hours.[7][10][14] Another common neurotoxin is glutamate.[15]

Cytotoxicity and Cell Viability Assays

-

Lactate Dehydrogenase (LDH) Assay:

-

Principle: Measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[7]

-

Procedure: After the treatment period, collect the cell culture supernatant. Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

-

Calculation: Express cytotoxicity as a percentage of the positive control (cells treated with the neurotoxin alone).

-

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[7]

-

Procedure: After removing the culture medium, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours. Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl). Measure the absorbance, typically around 570 nm.

-

Calculation: Express cell viability as a percentage of the untreated control.

-

Lipid Peroxidation (MDA) Assay

-

Principle: Measures malondialdehyde (MDA), a major end-product of lipid peroxidation, often using the Thiobarbituric Acid Reactive Substances (TBARS) method.

-

Procedure:

-

Lyse the treated cells and collect the lysate.

-

Add thiobarbituric acid (TBA) reagent to the lysate and heat at 95°C for 60 minutes.

-

Cool the samples and measure the absorbance of the resulting pink-colored complex (MDA-TBA adduct) at approximately 532 nm.

-

Quantify MDA concentration using a standard curve prepared with an MDA standard. Results are often normalized to the total protein content of the lysate.

-

Conclusion and Future Directions

The evidence strongly suggests that the neuroprotective properties of this compound are not uniform across the four isomers. While α-tocopherol remains a crucial nutrient for neurological health, γ- and δ-tocopherol demonstrate superior or complementary activities in various in vitro models, particularly in contexts involving inflammation and specific types of oxidative or nitrosative stress.[16]

For researchers and drug development professionals, these findings underscore the importance of:

-

Investigating the full spectrum of Vitamin E isomers , rather than focusing solely on α-tocopherol.

-

Considering isomer blends in therapeutic formulations , which may offer synergistic effects.

-

Elucidating the specific neurodegenerative contexts where one isomer may be more beneficial than another.

Future research should focus on well-designed in vivo studies in animal models of neurodegenerative diseases to validate these in vitro findings and clarify the bioavailability and metabolism of different tocopherol isomers within the central nervous system. Such studies will be critical for translating the therapeutic potential of these potent natural compounds into effective strategies for preserving neurological health.

References

- 1. mdpi.com [mdpi.com]

- 2. α-Tocopherol and Hippocampal Neural Plasticity in Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-Tocopherol Reduces Brain Edema and Protects Blood-Brain Barrier Integrity following Focal Cerebral Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin E and Its Molecular Effects in Experimental Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Vitamin E and the Orexin System in Neuroprotection [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Molecular Mechanisms Underlying the Therapeutic Role of Vitamin E in Age-Related Macular Degeneration [frontiersin.org]

- 9. α-Tocopherol at Nanomolar Concentration Protects Cortical Neurons against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. antioxidant-and-neuroprotective-activity-of-vitamin-e-homologues-in-vitro-study - Ask this paper | Bohrium [bohrium.com]

- 14. mdpi.com [mdpi.com]

- 15. The neuroprotective effects of tocotrienol rich fraction and alpha tocopherol against glutamate injury in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Brain this compound Related to Alzheimer Disease Neuropathology in Humans - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Delta-Tocopherol in Mitigating Cardiovascular Disease Risk: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E, a family of eight lipophilic compounds, is a critical micronutrient with significant antioxidant properties. This family is divided into two subgroups: tocopherols and tocotrienols, each containing alpha (α), beta (β), gamma (γ), and delta (δ) isomers. Historically, α-tocopherol has been the most extensively studied form, largely due to its high concentration in plasma. However, numerous clinical trials focusing on α-tocopherol supplementation have yielded inconsistent and often disappointing results in preventing cardiovascular events.[1][2][3] This has shifted scientific focus towards other, less abundant isoforms, such as delta-tocopherol. Emerging preclinical evidence suggests that δ-tocopherol possesses unique and potent biological activities that may offer superior cardiovascular protection.[1][4] This technical guide provides an in-depth analysis of the mechanisms through which delta-tocopherol may reduce the risk of cardiovascular disease (CVD), supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Core Mechanisms of Delta-Tocopherol in Cardiovascular Protection

Delta-tocopherol exerts its cardioprotective effects through a multi-faceted approach, targeting key pathological processes in the development of atherosclerosis and cardiovascular disease. These include potent anti-inflammatory actions, enhancement of endothelial function, modulation of lipid metabolism, and inhibition of platelet aggregation.

Potent Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are central to the initiation and progression of atherosclerosis.[4] Delta-tocopherol has demonstrated significant anti-inflammatory and antioxidant capabilities that surpass those of other tocopherol isomers in certain contexts.

-

Inhibition of Inflammatory Enzymes: A unique characteristic of δ-tocopherol is its ability to inhibit cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase (5-LOX) enzymes.[4] These enzymes are critical for the synthesis of pro-inflammatory prostaglandins and leukotrienes, respectively. By inhibiting these pathways, δ-tocopherol can effectively reduce the inflammatory response within the vasculature.

-

Reduction of Inflammatory Mediators: In stimulated human endothelial cells, δ-tocotrienol, a closely related isomer, has been shown to be the most potent inhibitor of the pro-inflammatory cytokine Interleukin-6 (IL-6) and the vascular cell adhesion molecules VCAM-1 and ICAM-1.[5] These molecules are responsible for recruiting monocytes to the arterial wall, a critical early step in atherosclerotic plaque formation.

-

Antioxidant Action: Like other vitamin E isomers, δ-tocopherol is a potent lipoperoxyl radical-scavenging antioxidant.[4] It protects cell membranes and lipoproteins, particularly low-density lipoprotein (LDL), from oxidative damage.[1][2] All major tocopherol isoforms have been shown to decrease levels of the lipid peroxidation product malondialdehyde (MDA).[6]

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Delta_Tocopherol [label="δ-Tocopherol", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX_Enzymes [label="COX-1 / COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; LOX_Enzyme [label="5-LOX", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Pro-inflammatory\nProstaglandins", fillcolor="#F1F3F4", fontcolor="#202124"]; Leukotrienes [label="Pro-inflammatory\nLeukotrienes", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Vascular Inflammation", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX_Enzymes; Arachidonic_Acid -> LOX_Enzyme; COX_Enzymes -> Prostaglandins; LOX_Enzyme -> Leukotrienes; Prostaglandins -> Inflammation; Leukotrienes -> Inflammation; Delta_Tocopherol -> COX_Enzymes [arrowhead=T, color="#EA4335", style=dashed, penwidth=2]; Delta_Tocopherol -> LOX_Enzyme [arrowhead=T, color="#EA4335", style=dashed, penwidth=2]; } ` Caption: δ-Tocopherol Anti-inflammatory Pathway.

Enhancement of Endothelial Function

Endothelial dysfunction, characterized by reduced bioavailability of nitric oxide (NO), is a hallmark of early atherosclerosis.[7] Delta-tocopherol contributes to preserving endothelial health.

-

Increased Nitric Oxide Bioavailability: Studies on human platelets have shown that α-, γ-, and δ-tocopherol all increase the release of NO.[6] They achieve this not by altering the expression of constitutive nitric oxide synthase (cNOS, also known as eNOS), but by enhancing its phosphorylation, which activates the enzyme.[6][8] Enhanced NO production leads to vasodilation, inhibits platelet aggregation, and reduces monocyte adhesion.[4]

-

Inhibition of Endothelial Activation: As mentioned, δ-tocotrienol potently inhibits the expression of adhesion molecules (VCAM-1, ICAM-1, E-selectin) on the endothelial surface, which is a key step in the inflammatory cascade.[5] This effect is potentially mediated via the NFκB pathway.[5]

// Nodes Delta_Tocopherol [label="δ-Tocopherol", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; eNOS_inactive [label="eNOS (inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; eNOS_active [label="Phosphorylated eNOS\n(active)", fillcolor="#FBBC05", fontcolor="#202124"]; L_Arginine [label="L-Arginine", fillcolor="#F1F3F4", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Vasodilation [label="Vasodilation &\nEndothelial Health", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Delta_Tocopherol -> eNOS_active [label=" Enhances\nPhosphorylation", color="#34A853", style=dashed, penwidth=2]; eNOS_inactive -> eNOS_active; L_Arginine -> NO [label=" Catalyzed by\nactive eNOS"]; eNOS_active -> NO; NO -> Vasodilation; } ` Caption: δ-Tocopherol's Effect on eNOS Activation.

Modulation of Lipid Metabolism

While the evidence is stronger for tocotrienols, this compound as a class are known to influence cholesterol homeostasis, which is crucial for preventing atherosclerosis.[9][10]

-

Inhibition of Cholesterol Synthesis: this compound and tocotrienols have been shown to down-regulate genes involved in the cholesterol synthesis pathway.[11] Delta-tocotrienol, in particular, is suggested to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol production.[9] This action is post-transcriptional and may involve enhanced degradation of the reductase protein.[12]

-

Reduction of LDL Cholesterol: By inhibiting cholesterol synthesis, δ-tocopherol may contribute to lower levels of circulating LDL cholesterol, the primary lipoprotein involved in plaque formation.[9]

// Nodes Delta_Tocopherol [label="δ-Tocopherol", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HMG_CoA_Reductase [label="HMG-CoA Reductase", fillcolor="#FBBC05", fontcolor="#202124"]; Mevalonate [label="Mevalonate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Cholesterol [label="Cholesterol Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; LDL_C [label="Reduced LDL-C", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges HMG_CoA_Reductase -> Mevalonate; Mevalonate -> Cholesterol; Cholesterol -> LDL_C; Delta_Tocopherol -> HMG_CoA_Reductase [label=" Inhibits", arrowhead=T, color="#EA4335", style=dashed, penwidth=2]; } ` Caption: δ-Tocopherol's Impact on Cholesterol Synthesis.

Inhibition of Platelet Aggregation

Platelet aggregation is a key event in thrombogenesis, which can lead to acute cardiovascular events like myocardial infarction and stroke.[6] Delta-tocopherol has demonstrated significant anti-platelet activity.

-

Concentration-Dependent Inhibition: All three major tocopherol isoforms (α, γ, and δ) markedly decrease ADP-induced platelet aggregation in a concentration-dependent manner.[6] This effect is observed in part through the enhancement of NO release, as NO is a potent inhibitor of platelet activation.[13]

Quantitative Data on Delta-Tocopherol's Bioactivities

The following tables summarize key quantitative findings from in-vitro and animal studies, comparing δ-tocopherol with other isomers where data is available.

Table 1: Effects of Tocopherol Isomers on Platelet Aggregation and Related Markers

| Parameter | Agent | Concentration | Result | Source |

|---|---|---|---|---|

| ADP-Induced Platelet Aggregation | α-, γ-, δ-Tocopherol | 120–480 µM | Marked, concentration-dependent decrease | [6] |

| Malondialdehyde (MDA) Levels | α-, γ-, δ-Tocopherol | Not specified | Decreased (P < 0.05 vs control) | [6] |

| Nitric Oxide (NO) Release | α-, γ-, δ-Tocopherol | Not specified | Increased (P < 0.05 vs control) | [6] |

| cNOS Phosphorylation | α-, γ-, δ-Tocopherol | Not specified | Enhanced |[6] |

Table 2: Anti-inflammatory and Endothelial Effects of Tocopherol/Tocotrienol Isomers

| Parameter | Agent | Concentration | Result | Source |

|---|---|---|---|---|

| BEC Invasiveness | δ-Tocopherol | 40 µM | Decreased | [14] |

| Capillary Tube Formation (BEC) | δ-Tocopherol | 40 µM | Decreased | [14] |

| IL-6 Inhibition (HUVEC) | δ-Tocotrienol | 0.3–10 µM | Most potent isomer | [5] |

| VCAM-1 Inhibition (HUVEC) | δ-Tocotrienol | 0.3–10 µM | Most potent isomer | [5] |

| ICAM-1 Inhibition (HUVEC) | δ-Tocotrienol | 0.3–10 µM | Most potent isomer | [5] |

| eNOS Expression (HUVEC) | γ-Tocotrienol | 5-10 µM | Markedly increased (8-11 fold) |[5] |

Table 3: Effects of Tocotrienols on Cardiovascular and Metabolic Markers in Diet-Induced Obese Rats

| Parameter | Agent | Result | Source |

|---|---|---|---|

| Cardiovascular Function | γ- and δ-Tocotrienol | Improved function, normalized systolic blood pressure | [15] |

| Cardiac Collagen Deposition | α-, γ-, δ-Tocotrienol | Reduced | [15] |

| Glucose Tolerance & Insulin Sensitivity | δ-Tocotrienol | Improved | [15] |

| Lipid Profile & Abdominal Adiposity | δ-Tocotrienol | Improved |[15] |

Key Experimental Protocols

Understanding the methodologies behind these findings is crucial for replication and further drug development.

Protocol 1: In-Vitro Human Platelet Aggregation Assay

-

Objective: To assess the effect of tocopherol isomers on platelet aggregation.

-

Methodology:

-

Platelet Isolation: Human platelets are isolated from whole blood samples from healthy volunteers.

-

Incubation: Platelets are incubated with various concentrations (e.g., 120–480 µM) of α-, γ-, or δ-tocopherol, or a vehicle control, for a specified time (e.g., 30 minutes).[6]

-

Aggregation Induction: Platelet aggregation is induced by adding an agonist, typically adenosine diphosphate (ADP).

-

Measurement: Aggregation is measured using a platelet aggregometer, which records changes in light transmission through the platelet suspension over time.

-

Biochemical Analysis: Supernatants or cell lysates can be collected to measure NO release (e.g., using a chemiluminescence analyzer) and MDA levels (as a marker of lipid peroxidation). Western blotting can be used to assess the phosphorylation status of eNOS.[6]

-

Protocol 2: Endothelial Cell Inflammation and Activation Assay

-

Objective: To determine the anti-inflammatory effects of tocotrienol isomers on endothelial cells.

-

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured under standard conditions.

-

Stimulation and Treatment: HUVECs are pre-incubated with various concentrations (e.g., 0.3–10 µM) of δ-tocotrienol, other isomers, or α-tocopherol.[5] Inflammation is then induced by adding Lipopolysaccharide (LPS) for a set period (e.g., 16 hours).[5]

-

Protein Expression Analysis: The cell culture supernatant is collected to measure the protein levels of secreted cytokines (e.g., IL-6) using an ELISA kit.

-

Adhesion Molecule Analysis: Cell lysates are analyzed via Western blot or flow cytometry to determine the expression of cell surface adhesion molecules like ICAM-1 and VCAM-1.

-

Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the gene expression levels of inflammatory markers and eNOS.[5]

-

// Nodes Start [label="Culture HUVECs", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate with\nδ-Tocopherol (0.3-10 µM)", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulate [label="Stimulate with\nLPS (16 hrs)", fillcolor="#FBBC05", fontcolor="#202124"]; Collect [label="Collect Supernatant\n& Cell Lysate", fillcolor="#F1F3F4", fontcolor="#202124"]; ELISA [label="Measure IL-6, VCAM-1\n(ELISA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; qPCR [label="Measure Gene Expression\n(qRT-PCR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Data Analysis", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Incubate; Incubate -> Stimulate; Stimulate -> Collect; Collect -> ELISA; Collect -> qPCR; ELISA -> End; qPCR -> End; } ` Caption: Experimental Workflow for HUVEC Assay.

Conclusion and Future Directions